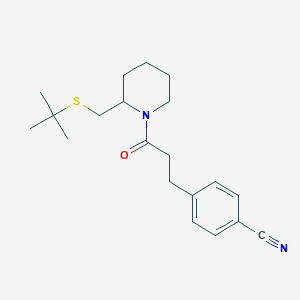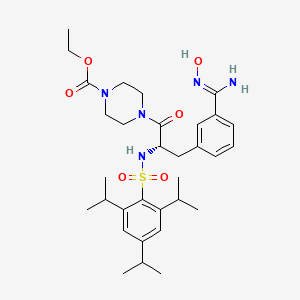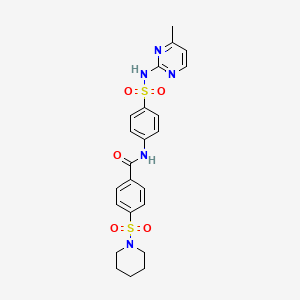
1,3-Bis(2-methylbut-3-yn-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Bis(2-methylbut-3-yn-2-yl)urea is a chemical compound with the CAS Number: 63989-51-5 . It has a molecular weight of 192.26 and its IUPAC name is N,N’-bis(1,1-dimethyl-2-propynyl)urea . .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(2-methylbut-3-yn-2-yl)urea is represented by the linear formula C11H16N2O . The InChI code for this compound is 1S/C11H16N2O/c1-7-10(3,4)12-9(14)13-11(5,6)8-2/h1-2H,3-6H3,(H2,12,13,14) .Scientific Research Applications
Antibacterial and Antifungal Applications
1,3-Bis(2-methylbut-3-yn-2-yl)urea derivatives have been studied for their antibacterial and antifungal activities. Alabi et al. (2020) synthesized urea and thiourea derivatives, including 1,3-bis[(E)-furan-2-yl)methylene]urea (BFMU), and tested them against various bacterial and fungal strains. They found that these compounds exhibited significant inhibition against specific pathogens, highlighting their potential in antimicrobial applications (Alabi et al., 2020).
Interaction with Anions
Research by Boiocchi et al. (2004) explored the interaction of urea derivatives with various anions. They discovered that 1,3-bis(4-nitrophenyl)urea forms stable complexes with different anions, demonstrating the potential of urea derivatives in chemical sensing and molecular recognition (Boiocchi et al., 2004).
Gelation and Material Science
Lloyd and Steed (2011) investigated the use of 1,3-bis(3-nitrophenyl)urea in hydrogel formation. Their study showed that the compound's ability to form gels in different acids could be utilized for tuning the physical properties of gels, which is valuable in material science and drug delivery systems (Lloyd & Steed, 2011).
Biomimetic Coordination Chemistry
A series of bis-guanidine ligands, potentially including 1,3-bis(2-methylbut-3-yn-2-yl)urea derivatives, were synthesized for use in biomimetic coordination chemistry by Herres-Pawlis et al. (2005). These compounds showed promise in mimicking biological systems and could be important in the development of bio-inspired materials (Herres-Pawlis et al., 2005).
Chemical Synthesis
Pestunovich and Lazareva (2007) focused on the synthesis of Si-containing cyclic ureas, including 1,3-bis[(triethoxysilyl)methyl]tetrahydropyrimidin-2-one. These compounds have potential applications in the field of chemical synthesis, providing novel methods for the production of cyclic ureas (Pestunovich & Lazareva, 2007).
properties
IUPAC Name |
1,3-bis(2-methylbut-3-yn-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7-10(3,4)12-9(14)13-11(5,6)8-2/h1-2H,3-6H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRPTFVWYBDBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)NC(C)(C)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

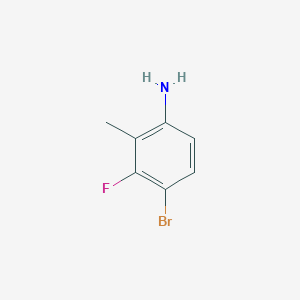
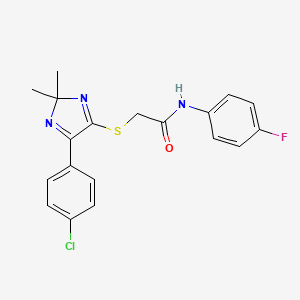
![5'-benzyl-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2806312.png)
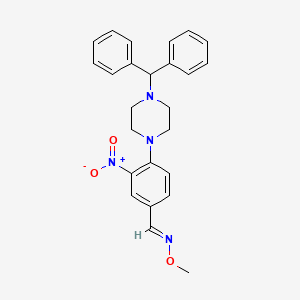
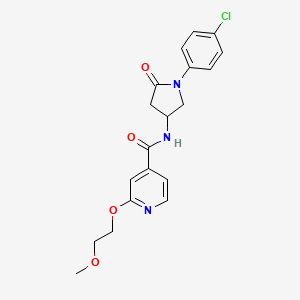
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806316.png)
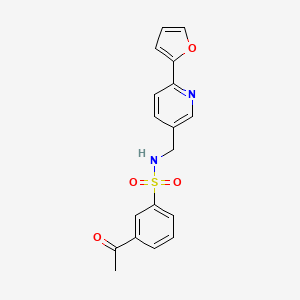
![Ethyl 6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2806318.png)
![2,6-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2806320.png)
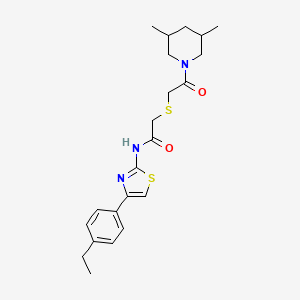
![4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2806323.png)
